molecular formula C26H24ClN5O3S B15086391 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476485-78-6

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086391
CAS No.: 476485-78-6
M. Wt: 522.0 g/mol
InChI Key: ZSLQWJATQDOVAY-UHFFFAOYSA-N
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Description

“N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.

    Acetylation and methoxylation: These functional groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic nitro groups (if present) or the triazole ring.

    Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

476485-78-6

Molecular Formula

C26H24ClN5O3S

Molecular Weight

522.0 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24ClN5O3S/c1-16-4-11-21(12-5-16)32-25(18-6-8-19(27)9-7-18)30-31-26(32)36-15-24(34)29-22-14-20(28-17(2)33)10-13-23(22)35-3/h4-14H,15H2,1-3H3,(H,28,33)(H,29,34)

InChI Key

ZSLQWJATQDOVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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